molecular formula C27H54N2O2 B11975320 Dodecanamide, N,N'-1,3-propanediylbis- CAS No. 114118-81-9

Dodecanamide, N,N'-1,3-propanediylbis-

Cat. No.: B11975320
CAS No.: 114118-81-9
M. Wt: 438.7 g/mol
InChI Key: FFWOOWBZYXDIJQ-UHFFFAOYSA-N
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Description

Dodecanamide, N,N'-1,3-propanediylbis- is a dimeric amide compound characterized by two dodecanamide (C₁₂ alkyl chain) groups linked via a 1,3-propanediyl spacer. The compound likely has applications in surfactants, antistatic agents, or polymer synthesis due to its amphiphilic nature.

Properties

CAS No.

114118-81-9

Molecular Formula

C27H54N2O2

Molecular Weight

438.7 g/mol

IUPAC Name

N-[3-(dodecanoylamino)propyl]dodecanamide

InChI

InChI=1S/C27H54N2O2/c1-3-5-7-9-11-13-15-17-19-22-26(30)28-24-21-25-29-27(31)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

FFWOOWBZYXDIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Acylation of 1,3-Propanediamine with Dodecanoyl Chloride

The most direct method involves reacting 1,3-propanediamine with dodecanoyl chloride in a two-step acylation process:

Reaction Scheme:

1,3-Propanediamine+2Dodecanoyl ChlorideBaseDodecanamide, N,N’-1,3-propanediylbis-+2HCl\text{1,3-Propanediamine} + 2 \, \text{Dodecanoyl Chloride} \xrightarrow{\text{Base}} \text{Dodecanamide, N,N'-1,3-propanediylbis-} + 2 \, \text{HCl}

Procedure :

  • Step 1 : Dissolve 1,3-propanediamine (1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Step 2 : Slowly add dodecanoyl chloride (2.2 equiv) at 0°C while stirring.

  • Step 3 : Introduce a tertiary base (e.g., triethylamine, 2.2 equiv) to neutralize HCl.

  • Step 4 : Warm to room temperature and stir for 12–24 hours.

  • Step 5 : Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters :

  • Yield : ~85–90% (reported for analogous bis-amide syntheses).

  • Purity : ≥98% (confirmed by 1H^1H NMR and HPLC).

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents to activate dodecanoic acid for amide bond formation:

Reaction Scheme:

1,3-Propanediamine+2Dodecanoic AcidEDCl/HOBtDodecanamide, N,N’-1,3-propanediylbis-\text{1,3-Propanediamine} + 2 \, \text{Dodecanoic Acid} \xrightarrow{\text{EDCl/HOBt}} \text{Dodecanamide, N,N'-1,3-propanediylbis-}

Procedure :

  • Step 1 : Mix dodecanoic acid (2.2 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 2.2 equiv), and hydroxybenzotriazole (HOBt, 2.2 equiv) in dimethylformamide (DMF).

  • Step 2 : Add 1,3-propanediamine (1 equiv) and stir at room temperature for 24 hours.

  • Step 3 : Extract with ethyl acetate, wash with brine, and concentrate.

  • Step 4 : Recrystallize from ethanol to obtain the pure product.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Yield : ~80–85%.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : THF or DMF for high solubility of intermediates.

  • Temperature : Reactions proceed efficiently at 0°C to room temperature; elevated temperatures increase side products (e.g., over-acylation).

Catalytic Enhancements

  • Base Selection : Triethylamine outperforms pyridine in HCl scavenging, reducing reaction time.

  • Coupling Agents : EDCl/HOBt minimizes racemization and improves yields compared to DCC.

Characterization and Quality Control

Spectroscopic Data

  • 1H^1H NMR (CDCl3_3, 400 MHz):

    • δ 0.88 (t, 6H, –CH3_3)

    • δ 1.25 (m, 36H, –(CH2_2)9_9–)

    • δ 1.59 (quintet, 4H, –CH2_2CO–)

    • δ 2.16 (t, 4H, –CH2_2CO–)

    • δ 3.35 (q, 4H, –NHCH2_2–)

    • δ 6.15 (br s, 2H, –NH–)

  • FTIR (cm1^{-1}):

    • 3300 (N–H stretch), 1640 (C=O amide I), 1550 (N–H bend).

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 85:15).

  • Melting Point : 92–94°C.

Industrial-Scale Production

Continuous Flow Synthesis

Patented methods suggest transitioning from batch to continuous flow reactors to enhance efficiency:

  • Fixed-Bed Reactors : Enable rapid mixing and heat transfer, reducing reaction time by 50%.

  • Catalyst Recycling : Raney nickel or palladium catalysts in hydrogenation steps improve sustainability.

Cost Analysis

ComponentCost per kg (USD)
1,3-Propanediamine120
Dodecanoyl Chloride90
EDCl/HOBt200
Total 410

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Scientific Research Applications

Dodecanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Structural Analogues with Varied Spacers or Substituents

(a) N,N-Bis(2-hydroxyethyl)dodecanamide (Lauramide Diethanolamine)
  • CAS : 120-40-1
  • Molecular Formula: C₁₆H₃₃NO₃
  • Properties: Contains ethanol substituents instead of a propanediyl bridge. Acts as a surfactant and foam booster in cleaning products .
(b) Lauramide MEA
  • CAS : 142-78-9
  • Molecular Formula: C₁₄H₂₉NO₂
  • Function: Used as an antistatic agent in cosmetics. Features a monoethanolamine (MEA) group attached to the dodecanamide .
(c) N,N-Bis(2-hydroxypropyl)dodecanamide
  • CAS : 54914-38-4
  • Molecular Formula: C₁₈H₃₇NO₃
  • Properties : Hydroxypropyl substituents enhance solubility. Density: 0.968 g/cm³; boiling point: 458.8°C .
(d) Dimeric γ-AApeptides (Compounds 3 and 4)
  • Structure : Compounds with 1,4-phenylenebis(azanediyl) spacers and longer alkyl chains (tetradecanamide).
  • Molecular Weights :
    • Compound 3 (C₄₆H₈₆O₈N₄): 815.6850 .
    • Compound 4 (C₅₀H₉₄N₈O₄): 871.7476 .
  • Application : Used in peptide-mimetic research for enhanced stability .
(a) Lauramidopropyl Betaine
  • CAS : 4292-10-8
  • Function : Combines antistatic and surfactant properties. Contains a zwitterionic structure with a carboxymethyl group .
(b) Lauryl Methylamino Propionate
  • CAS : 67801-62-1
  • Structure: Propionic acid complexed with a dimethylaminopropyl-dodecanamide.
  • Application : Antistatic agent in cosmetics .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Function Key Reference
Dodecanamide, N,N'-1,3-propanediylbis- Not Provided Inferred C₂₇H₅₄N₂O₂ ~458.7 (est.) Surfactant/Antistatic
N,N-Bis(2-hydroxyethyl)dodecanamide 120-40-1 C₁₆H₃₃NO₃ 287.44 Surfactant
Lauramide MEA 142-78-9 C₁₄H₂₉NO₂ 243.39 Antistatic agent
N,N-Bis(2-hydroxypropyl)dodecanamide 54914-38-4 C₁₈H₃₇NO₃ 315.49 Surfactant
Dimeric γ-AApeptide (Compound 3) - C₄₆H₈₆O₈N₄ 815.69 Peptide-mimetic

Biological Activity

Dodecanamide, N,N'-1,3-propanediylbis- is an organic compound notable for its unique structure and potential biological activities. This article explores the compound's biological properties, synthesis methods, case studies, and research findings.

Chemical Structure and Properties

Dodecanamide, N,N'-1,3-propanediylbis- is characterized by a long carbon chain (dodecanamide) linked by a propanediyl group. Its molecular formula is C15H31N2OC_{15}H_{31}N_2O, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen.

Structural Comparison

Compound Name Structure Unique Features
Dodecanoic AcidC12H24O2Saturated fatty acid; lacks amine functionality
1,3-PropanediamineC3H10N2Short-chain diamine; no fatty acid component
N,N'-Bis(2-hydroxyethyl)dodecanamideC16H33N2O3Contains hydroxyl groups; more hydrophilic
N-[3-(dimethylamino)propyl]dodecanamideC17H36N2OContains a dimethylamino group; altered polarity

The combination of a long carbon chain and dual amide functionalities linked by a propanediyl spacer contributes to the compound's amphiphilic nature, making it suitable for applications in surfactants and emulsifiers.

Biological Activities

Research indicates that dodecanamide, N,N'-1,3-propanediylbis- exhibits various biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial properties, which could be beneficial in pharmaceutical formulations and food preservation strategies. Its derivatives have shown effectiveness against certain bacterial strains.
  • Surfactant and Emulsifier : Due to its amphiphilic characteristics, it has been investigated for use as a surfactant in cosmetic and pharmaceutical formulations. The ability to reduce surface tension makes it valuable in improving product stability and texture.

Synthesis Methods

Dodecanamide, N,N'-1,3-propanediylbis- can be synthesized through several methods:

  • Direct Amidation : This involves the reaction of dodecanoic acid with 1,3-propanediamine under controlled conditions.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the fatty acid and the diamine.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of dodecanamide derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Application in Cosmetic Formulations

Another investigation evaluated the use of dodecanamide as an emulsifier in cosmetic products. The study found that formulations containing this compound showed improved stability and texture compared to those without it. This underscores its potential as a key ingredient in personal care products.

The mechanism by which dodecanamide exerts its biological effects is still under investigation but may involve:

  • Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially disrupting microbial cell membranes.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial activity .

Q & A

Q. What are the established synthetic routes for Dodecanamide, N,N'-1,3-propanediylbis-?

The compound is synthesized via condensation of dodecanoyl chloride with 1,3-propanediamine under anhydrous conditions. A typical procedure involves dropwise addition of dodecanoyl chloride to a stirred solution of 1,3-propanediamine in dichloromethane at 0–5°C, followed by refluxing for 12 hours. The product is purified via recrystallization from ethanol, yielding a white crystalline solid (97% yield reported in analogous amidine syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the amide backbone and alkyl chains. Peaks at δ 2.1–2.3 ppm (amide protons) and δ 170–175 ppm (carbonyl carbons) are diagnostic.
  • FTIR : Strong absorption bands at ~1640 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves the molecular geometry and hydrogen-bonding networks .

Q. How is crystallographic data analyzed for structural validation?

SHELXL is widely used for refining crystal structures. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and hydrogen-bonding interactions. For example, the dihedral angle between amide groups in related bis-amides is typically 120–130°, reflecting steric and electronic constraints .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Triethylamine or DMAP accelerates acyl transfer, reducing side-product formation.
  • Temperature control : Maintaining <10°C during acyl chloride addition minimizes hydrolysis .

Q. How do computational methods (e.g., DFT) elucidate electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict charge distribution, HOMO-LUMO gaps (~4.5 eV for related bis-amides), and electrostatic potential surfaces. These correlate with experimental reactivity in nucleophilic substitution or antimicrobial activity .

Q. What mechanisms underlie its antimicrobial activity?

Studies on analogous bis-amides suggest membrane disruption via hydrophobic alkyl chain insertion and hydrogen bonding between amide groups and microbial cell-wall components (e.g., peptidoglycan). MIC values for Gram-positive bacteria range from 8–32 µg/mL, with enhanced activity in derivatives bearing electron-withdrawing substituents .

Q. How are data contradictions in solubility studies resolved?

Discrepancies in solubility (e.g., in ethanol vs. hexane) are addressed via:

  • Thermodynamic analysis : Differential Scanning Calorimetry (DSC) to measure melting points and polymorph transitions.
  • HPLC purity checks : Detect trace impurities (e.g., unreacted diamine) that alter solubility profiles .

Q. What experimental designs validate its role in supramolecular assembly?

  • Dynamic Light Scattering (DLS) : Monitors self-assembly into micelles or vesicles in aqueous media.
  • TEM imaging : Visualizes nanostructures (e.g., spherical micelles with 10–20 nm diameter).
  • Critical micelle concentration (CMC) : Determined via surface tension measurements (~0.1 mM for C12 alkyl chains) .

Key Research Gaps

  • Toxicity profiling : Limited in vivo data on acute/chronic exposure.
  • Environmental impact : Biodegradation pathways under aerobic/anaerobic conditions remain unstudied.

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